2-Cyclohexyl-N-methylacetamide chemical structure
2-Cyclohexyl-N-methylacetamide chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-N-methylacetamide
Introduction
Amide functional groups are cornerstones of modern chemistry and biology, forming the backbone of peptides and proteins and serving as critical pharmacophores in a vast array of therapeutic agents. The synthesis and characterization of novel amide-containing molecules are therefore of paramount importance to researchers in drug discovery, materials science, and organic synthesis. This guide provides a comprehensive technical overview of 2-Cyclohexyl-N-methylacetamide, a secondary amide featuring a bulky cyclohexyl substituent adjacent to the carbonyl group.
This document moves beyond a simple recitation of facts to provide a senior-level perspective on the molecule's synthesis, the rationale behind the chosen experimental approach, and a detailed roadmap for its unambiguous structural elucidation. The protocols and analytical strategies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
2-Cyclohexyl-N-methylacetamide is structurally defined by a cyclohexyl group attached to the alpha-carbon of an N-methylacetamide core. This arrangement distinguishes it from its more common isomer, N-cyclohexyl-N-methylacetamide, where the cyclohexyl group is bonded directly to the nitrogen atom.
Caption: Chemical structure of 2-Cyclohexyl-N-methylacetamide.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
| IUPAC Name | 2-Cyclohexyl-N-methylacetamide | - |
| Molecular Formula | C₉H₁₇NO | Calculated |
| Molecular Weight | 155.24 g/mol | Calculated |
| CAS Number | 2623-41-8 | - |
| Canonical SMILES | CNC(=O)CC1CCCCC1 | - |
| Predicted LogP | 1.6 - 2.0 | - |
| Predicted Boiling Point | ~250-270 °C | - |
| Predicted Solubility | Sparingly soluble in water, soluble in methanol, ethanol, ethyl acetate, dichloromethane | - |
Synthesis of 2-Cyclohexyl-N-methylacetamide
Rationale and Synthetic Strategy
The most direct and reliable method for constructing a secondary amide such as 2-Cyclohexyl-N-methylacetamide is through the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and a primary amine. For this target, the logical precursors are cyclohexylacetyl chloride and methylamine .
Causality of Choice:
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Acyl Chloride: Cyclohexylacetyl chloride is chosen over the corresponding carboxylic acid because it is a highly reactive electrophile. The chloride is an excellent leaving group, ensuring the reaction proceeds rapidly and often to completion at or below room temperature. This avoids the need for high temperatures or coupling agents (like DCC or EDC) that are required for direct amidation with the carboxylic acid, which can introduce side reactions and purification challenges.
-
Methylamine: As the nucleophile, methylamine is a simple, commercially available primary amine. Using it in a slight excess ensures the complete consumption of the more valuable acyl chloride and neutralizes the HCl byproduct generated during the reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established two-step addition-elimination mechanism.
Caption: Mechanism for the synthesis of 2-Cyclohexyl-N-methylacetamide.
Detailed Experimental Protocol
This protocol is a self-validating system. The use of excess amine serves both as a reactant and a base, simplifying the procedure. The aqueous work-up is designed to remove the resulting ammonium salt and any unreacted amine, leading to a crude product of sufficient purity for many applications or for straightforward final purification.
Reagents and Equipment:
-
Cyclohexylacetyl chloride (1.0 equiv.)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 2.1 equiv.)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylacetyl chloride (1.0 equiv.) in DCM (approx. 5-10 mL per mmol of acyl chloride).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.[1]
-
Amine Addition: Add the methylamine solution (2.1 equiv.) dropwise to the stirred acyl chloride solution over 10-15 minutes. A white precipitate (methylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
-
Quenching & Work-up: Dilute the reaction mixture with additional DCM or EtOAc. Transfer the mixture to a separatory funnel.
-
Acidic Wash: Wash the organic layer sequentially with 1 M HCl to remove excess methylamine.
-
Basic Wash: Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine Wash: Wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Cyclohexyl-N-methylacetamide.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Safety Considerations
-
Cyclohexylacetyl chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and alcohols. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
Methylamine: This reagent is flammable and corrosive. It has a strong, pungent odor. Handle in a well-ventilated fume hood.
-
General Precautions: The reaction is exothermic and should be cooled appropriately. Always add reagents slowly and with stirring.[3]
Structural Elucidation and Analytical Workflow
Confirming the identity and purity of the synthesized product is a critical step that relies on a combination of spectroscopic and chromatographic techniques.
Overview of the Analytical Workflow
Caption: Standard workflow for the analysis of a synthesized compound.
Spectroscopic Characterization
Spectroscopic methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous confirmation of its structure.[4]
-
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the electronic environment and connectivity of hydrogen atoms. For 2-Cyclohexyl-N-methylacetamide, one would expect to see:
-
A complex set of multiplets between ~0.8-1.8 ppm integrating to 11 protons (the cyclohexyl CH and CH₂ groups).
-
A doublet around ~2.0-2.2 ppm integrating to 2 protons (the CH₂ group alpha to the carbonyl).
-
A sharp singlet (or doublet if coupling to the N-H proton is observed) around ~2.7-2.9 ppm integrating to 3 protons (the N-CH₃ group).[5]
-
A broad singlet around ~5.5-6.5 ppm integrating to 1 proton (the N-H proton), which would disappear upon D₂O exchange.
-
-
¹³C NMR: This provides information on the carbon skeleton. Expected signals include:
-
A signal for the N-methyl carbon around ~26 ppm.
-
Multiple signals for the cyclohexyl carbons between ~25-45 ppm.
-
A signal for the alpha-carbon (CH₂) around ~45-50 ppm.
-
A signal for the carbonyl carbon (C=O) downfield, around ~170-175 ppm.
-
-
-
3.2.2 Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.
-
A strong, sharp absorption band between 1630-1680 cm⁻¹ corresponding to the C=O (amide I band) stretch.
-
A sharp absorption band around 3250-3350 cm⁻¹ corresponding to the N-H stretch of the secondary amide.
-
C-H stretching bands from the alkyl groups just below 3000 cm⁻¹ .
-
-
3.2.3 Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 155, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would include alpha-cleavage, leading to characteristic fragments such as [CH₃NHCO]⁺ or [C₆H₁₁CH₂CO]⁺, and loss of the cyclohexyl group.
-
Summary of Expected Analytical Data
Table 2: Predicted Spectroscopic Data for 2-Cyclohexyl-N-methylacetamide
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | N-CH₃ | ~2.7-2.9 ppm (singlet/doublet, 3H) | Methyl group attached to electron-withdrawing nitrogen.[5] |
| CO-CH₂ | ~2.0-2.2 ppm (doublet, 2H) | Protons alpha to a carbonyl group. | |
| Cyclohexyl-H | ~0.8-1.8 ppm (multiplets, 11H) | Standard aliphatic region for a cyclohexyl ring. | |
| N-H | ~5.5-6.5 ppm (broad singlet, 1H) | Amide proton, exchangeable with D₂O. | |
| ¹³C NMR | C=O | ~170-175 ppm | Characteristic chemical shift for an amide carbonyl carbon. |
| CO-CH₂ | ~45-50 ppm | Alpha-carbon deshielded by the carbonyl group. | |
| Cyclohexyl-C | ~25-45 ppm | Aliphatic carbons of the cyclohexyl ring. | |
| N-CH₃ | ~26 ppm | Typical shift for an N-methyl group in an amide. | |
| IR | N-H Stretch | 3250-3350 cm⁻¹ (sharp) | Characteristic of a secondary amide N-H bond. |
| C-H Stretch | 2850-2950 cm⁻¹ (strong) | Aliphatic C-H bonds of the cyclohexyl and methyl groups. | |
| C=O Stretch | 1630-1680 cm⁻¹ (strong, sharp) | Amide I band, a hallmark of the amide functional group. | |
| MS | Molecular Ion [M]⁺ | m/z = 155 | Corresponds to the molecular formula C₉H₁₇NO. |
Potential Applications and Future Research
While 2-Cyclohexyl-N-methylacetamide is not a widely studied compound, its structure suggests potential as a valuable intermediate or building block in several areas:
-
Drug Discovery: The amide scaffold is ubiquitous in pharmaceuticals. The lipophilic cyclohexyl group can be used to modulate properties such as solubility, metabolic stability, and binding affinity to biological targets.[4] This molecule could serve as a fragment in fragment-based drug design or as a starting point for the synthesis of more complex bioactive molecules.
-
Agrochemicals: Many pesticides and herbicides contain amide functionalities. This compound could be explored as a precursor for new agrochemical agents.[6][7]
-
Materials Science: Amides can participate in hydrogen bonding to form ordered structures. This molecule could be investigated for its potential use in the development of novel polymers or supramolecular assemblies.
Future research should focus on the experimental validation of its physicochemical and spectroscopic properties, exploration of its biological activity through screening assays, and its utility as a synthon for more complex molecular targets.
Conclusion
This technical guide has outlined a robust and logical framework for the synthesis and complete structural characterization of 2-Cyclohexyl-N-methylacetamide. By employing a reliable nucleophilic acyl substitution reaction and a multi-technique spectroscopic approach (NMR, IR, MS), researchers can confidently prepare and validate this compound. The detailed protocols and causative explanations provide the necessary foundation for its use in advanced research applications, from medicinal chemistry to materials science.
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PubChem, National Center for Biotechnology Information. 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide. [Link]
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PubChem, National Center for Biotechnology Information. Cyclohexylacetyl chloride. [Link]
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PubChem, National Center for Biotechnology Information. N-Cyclohexylacetamide. [Link]
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Wikipedia. N-Methylacetamide. [Link]
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molbase.com. N-Methylacetamide 79-16-3 wiki. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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SIELC Technologies. N-Methylacetamide. [Link]
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Vedantu. Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. [Link]
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